molecular formula C13H11ClN2O2S B2559093 2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide CAS No. 1376444-77-7

2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide

Cat. No. B2559093
CAS RN: 1376444-77-7
M. Wt: 294.75
InChI Key: HTEUJWKPYJOMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide, also known as CPEB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to exhibit a range of interesting biochemical and physiological effects. In We will also list several future directions for research on this compound.

Scientific Research Applications

Synthesis of Heteroaryl Sulfonamides

Researchers have developed methods for preparing aryl and heteroaryl sulfonamides, highlighting the potential of these compounds in the synthesis of complex molecules. Such methodologies are crucial for the development of pharmaceuticals and agrochemicals, demonstrating the versatility of sulfonamide derivatives in chemical synthesis (Colombe et al., 2015).

Anticancer and Antimicrobial Agents

Novel sulfonamides have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies reveal the therapeutic potential of sulfonamide derivatives, showcasing their role in developing new treatments for cancer and bacterial infections (Debbabi et al., 2017).

Protecting Groups in Organic Synthesis

Sulfonamide derivatives have been used as protecting groups in the synthesis of various organic compounds. This application is critical for the step-wise construction of complex molecules, underscoring the importance of sulfonamide derivatives in synthetic organic chemistry (Petit et al., 2014).

Inhibition of Enzymatic Activity

Research has identified sulfonamide derivatives as potent inhibitors of specific enzymes, indicating their potential use in developing new therapeutic agents. These inhibitors can offer an alternative mechanism of action against diseases, illustrating the medical relevance of sulfonamide derivatives (Güzel et al., 2009).

Synthesis of Pyrrolidines and Lactones

The aminodifluoromethylation of unactivated alkenes using sulfonamides has been explored, resulting in the efficient synthesis of pyrrolidines and lactones. This method highlights the utility of sulfonamide derivatives in creating valuable compounds for the pharmaceutical industry (Zhang et al., 2015).

properties

IUPAC Name

2-(2-chlorophenyl)-N-pyridin-4-ylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-13-4-2-1-3-11(13)7-10-19(17,18)16-12-5-8-15-9-6-12/h1-10H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEUJWKPYJOMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide

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